Isotopic Purity and Deuterium Incorporation: Tafluprost Acid-d4 vs. Tafluprost-d7
Tafluprost Acid‑d4 is certified at ≥99 % deuterated forms (d1‑d4), with the tetra‑deuterated species as the dominant component . The commercially available alternative Tafluprost‑d7 contains seven deuterium atoms on the prodrug scaffold; however, the deuteration pattern is distributed across the ω‑chain, increasing the risk of partial deuterium loss through metabolic or pH‑dependent exchange . The four‑deuterium substitution on the α‑chain of Tafluprost Acid‑d4 is chemically stable and provides a clean +4 Da separation without isotopic cross‑contamination.
| Evidence Dimension | Certified isotopic purity of the deuterated internal standard |
|---|---|
| Target Compound Data | ≥99 % deuterated forms (d1‑d4), with d4 species predominant |
| Comparator Or Baseline | Tafluprost‑d7: purity not uniformly certified; deuterium label distributed on metabolically labile ω‑chain positions |
| Quantified Difference | ≥99 % certified purity vs. variable purity; α‑chain labeling provides superior metabolic and pH stability |
| Conditions | QC release specifications; Cayman Chemical Certificate of Analysis (Item 9002406) |
Why This Matters
Procurement officers and method developers can rely on Tafluprost Acid‑d4 for regulatory‑grade bioanalytical validation without the risk of batch‑to‑batch isotopic variability.
